2-Amino-3-methylisonicotinic acid
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Overview
Description
2-Amino-3-methylisonicotinic acid is an organic compound that belongs to the class of amino acids It contains an amino group (-NH2) and a carboxyl group (-COOH) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methylisonicotinic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. This method provides a straightforward route to prepare alpha-aminocarboxylic acids by reacting bromoacids with ammonia or amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxyl group can produce alcohols.
Scientific Research Applications
2-Amino-3-methylisonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-methylisonicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxyl group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoisonicotinic acid
- 3-Methylisonicotinic acid
- 2-Amino-3-methylbenzoic acid
Uniqueness
2-Amino-3-methylisonicotinic acid is unique due to the presence of both an amino group and a methyl group on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-amino-3-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9)(H,10,11) |
InChI Key |
NRMYRVWIEKYQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1N)C(=O)O |
Origin of Product |
United States |
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